N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure that includes a chromenone core, a dimethoxyphenyl group, and a cyclohexanecarboxamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the chromenone core reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclohexanecarboxamide Formation: The final step involves the coupling of the intermediate product with cyclohexanecarboxylic acid or its derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols or amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, preliminary studies indicate that this compound may exhibit therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromenone core and dimethoxyphenyl group are likely to play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide: Lacks the 8-methyl group, which may affect its biological activity and chemical reactivity.
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzenecarboxamide: Substitutes the cyclohexane ring with a benzene ring, potentially altering its pharmacokinetic properties.
Uniqueness
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of the 8-methyl group and the cyclohexanecarboxamide moiety distinguishes it from similar compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-15-8-7-11-18-22(27)21(17-12-13-19(29-2)20(14-17)30-3)25(31-23(15)18)26-24(28)16-9-5-4-6-10-16/h7-8,11-14,16H,4-6,9-10H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEKMRQJPUCZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3CCCCC3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.